molecular formula C12H15N5O5 B108849 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate CAS No. 91702-60-2

2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate

Cat. No.: B108849
CAS No.: 91702-60-2
M. Wt: 309.28 g/mol
InChI Key: SJBOYFXLWONEHK-UHFFFAOYSA-N
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Description

Discovery and Development Timeline

The compound 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate (CAS 91702-60-2), commonly designated as Acyclovir EP Impurity M , emerged as a critical quality control target during the post-approval phase of acyclovir (ACV). Acyclovir, discovered in 1974 and approved in 1981, revolutionized antiviral therapy for herpes simplex virus (HSV) infections. The identification of Impurity M coincided with advancements in high-performance liquid chromatography (HPLC) methodologies in the 1990s, which enabled precise detection of synthesis byproducts. Regulatory agencies, including the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), formally classified this impurity by the early 2000s as part of stringent quality assurance protocols for ACV formulations.

Table 1: Key Milestones in the Characterization of Acyclovir EP Impurity M

Year Event Source
1974 Discovery of acyclovir by Schaeffer et al.
1981 Commercialization of acyclovir by Burroughs Wellcome
1990s Development of HPLC methods for impurity profiling in nucleoside analogs
2005 Validation of EP/Ph. Eur. monographs specifying Impurity M limits

Position within Nucleoside Analog Research

As a diacetylated derivative of acyclovir, Impurity M exemplifies the structural modifications explored during nucleoside analog development. Nucleoside analogs like ACV function as chain terminators in viral DNA replication, but synthetic pathways often yield acetylated byproducts due to protective group chemistry. The presence of two acetate groups in Impurity M (at the N2 and O6 positions) reflects common acetylation steps in ACV synthesis, underscoring its role in understanding reaction mechanisms and byproduct formation.

Structural Comparison with Acyclovir

  • Acyclovir : $$ \text{C}8\text{H}{11}\text{N}5\text{O}3 $$, featuring a hydroxyl group at the methoxyethyl side chain.
  • Impurity M : $$ \text{C}{12}\text{H}{15}\text{N}5\text{O}5 $$, with acetylated hydroxyl groups at N2 and the side chain.

Relationship to Acyclovir in Antiviral Research

Impurity M is intrinsically linked to acyclovir’s synthesis, arising primarily during the acetylation of intermediate precursors . For instance, incomplete deprotection of the 2-amino group or esterification of the hydroxyl group in isoacyclovir intermediates can yield this impurity. Studies using liquid chromatography–tandem mass spectrometry (LC-MS/MS) have confirmed its formation in both batch synthesis and degradation pathways.

Table 2: Synthetic Pathways Leading to Impurity M

Pathway Description Reference
Acetylation of Isoacyclovir Acetylation at N2 and O6 positions during protective group removal
Degradation Hydrolysis of valacyclovir (ACV prodrug) under acidic conditions

Pharmacopeia Classification as Acyclovir Impurity M

Regulatory bodies mandate strict control of Impurity M due to its potential impact on drug efficacy. The European Pharmacopoeia designates it as Impurity M with a threshold limit of ≤0.15% in ACV formulations, while the USP lists it under related compounds requiring identification in chromatographic assays.

Table 3: Pharmacopeial Specifications for Impurity M

Pharmacopeia Designation Acceptable Limit Analytical Method
EP Aciclovir Impurity M ≤0.15% HPLC (CN column)
USP Related Compound A ≤0.2% LC-MS/MS

Properties

IUPAC Name

2-[(2-acetamido-6-oxo-1H-purin-7-yl)methoxy]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)17(5-13-10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBOYFXLWONEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N(C=N2)COCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238673
Record name 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91702-60-2
Record name 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091702602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((2-ACETAMIDO-6-OXO-1H-PURIN-7(6H)-YL)METHOXY)ETHYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2CR400A1J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Target of Action

. . Therefore, the primary targets of N,O-Diacetate Isoacyclovir are likely to be the same.

Mode of Action

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Biochemical Pathways

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Pharmacokinetics

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Result of Action

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Biological Activity

2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate, also known by its CAS number 135412106, is a purine derivative that has garnered interest due to its potential biological activities. This compound features a purine base modified with an acetylamino group and a methoxyethyl moiety, which may influence its pharmacological properties.

Chemical Structure

The molecular formula of this compound is C12H15N5O3C_{12}H_{15}N_{5}O_{3} with a molecular weight of approximately 253.28 g/mol. Its structure can be represented as follows:

Structure C12H15N5O3\text{Structure }\quad \text{C}_{12}\text{H}_{15}\text{N}_{5}\text{O}_{3}

Biological Activity Overview

Research into the biological activity of this compound suggests several areas of interest:

1. Antitumor Activity
Recent studies have indicated that compounds similar to this purine derivative exhibit significant antitumor properties. For instance, derivatives with modifications on the purine ring have shown to inhibit tumor cell proliferation in various cancer models. In vitro studies demonstrated that certain analogs could induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly in models involving lipopolysaccharide (LPS)-stimulated macrophages. In these studies, it was observed that the compound could downregulate the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in managing inflammatory diseases.

3. Antioxidant Activity
The antioxidant properties of this compound were assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that it possesses moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related cellular damage.

Case Studies and Research Findings

StudyFindings
Study 1 : Antitumor EffectsEvaluated the cytotoxicity of purine derivatives on human cancer cell lines; demonstrated IC50 values ranging from 10 to 30 µM for significant growth inhibition.
Study 2 : Anti-inflammatory ActivityShowed that treatment with the compound reduced TNF-α levels by 40% in LPS-stimulated macrophages at a concentration of 25 µM.
Study 3 : Antioxidant PotentialFound that the compound exhibited a DPPH scavenging activity of 60% at 50 µg/mL, indicating moderate antioxidant capacity.

The mechanisms underlying the biological activities of this compound are multifaceted:

Antitumor Mechanism
The antitumor effect is hypothesized to involve DNA intercalation and inhibition of topoisomerase activity, leading to cell cycle arrest and apoptosis in cancer cells.

Anti-inflammatory Mechanism
The anti-inflammatory action may be attributed to the inhibition of NF-kB signaling pathways, resulting in decreased expression of inflammatory mediators.

Antioxidant Mechanism
Antioxidant activity is likely mediated through direct scavenging of free radicals and upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD).

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:

  • Molecular Formula: C₁₂H₁₅N₅O₅
  • Molecular Weight: 309.28 g/mol
  • CAS Number: 91702-60-2

The compound exhibits structural similarities to Acyclovir, a well-known antiviral medication. Upon intracellular uptake, Acyclovir is phosphorylated by viral thymidine kinase to form acyclovir monophosphate, which subsequently inhibits viral DNA synthesis. N,O-Diacetate Isoacyclovir may similarly interfere with viral replication pathways, particularly affecting herpes simplex virus (HSV) types 1 and 2, as well as varicella-zoster virus (VZV) .

Antiviral Activity

Research indicates that N,O-Diacetate Isoacyclovir retains some antiviral properties similar to Acyclovir. It is primarily studied for its potential role in treating infections caused by HSV and VZV. Studies have shown that compounds with structural modifications can exhibit enhanced activity against resistant viral strains .

Impurity Analysis in Pharmaceutical Development

As an impurity of Acyclovir, the compound is significant in the pharmaceutical industry for quality control and safety assessments. Understanding its behavior in formulations helps in developing more effective antiviral therapies with fewer side effects. Regulatory agencies often require detailed analysis of impurities to ensure the safety and efficacy of pharmaceutical products .

Case Study 1: Antiviral Efficacy

A study conducted on various acyclic nucleoside analogs demonstrated that modifications in the purine structure can lead to improved antiviral efficacy against resistant strains of HSV. The research highlighted how derivatives like N,O-Diacetate Isoacyclovir could be optimized for better therapeutic outcomes .

Compound NameActivity Against HSVResistance Profile
AcyclovirHighSome resistance
N,O-Diacetate IsoacyclovirModerateLower resistance

Case Study 2: Toxicological Assessment

Toxicological evaluations have been performed to assess the safety profile of N,O-Diacetate Isoacyclovir. Studies indicated that while it shares some toxicological characteristics with Acyclovir, its impurity status necessitates careful monitoring during drug formulation processes .

Conclusion and Future Directions

The applications of 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate extend beyond its role as an impurity in Acyclovir. Its potential antiviral properties and implications in pharmaceutical development highlight the need for further research. Future studies should focus on optimizing its structure for enhanced efficacy against viral infections while evaluating its safety profile comprehensively.

Continued exploration of this compound could lead to novel therapeutic strategies for managing herpesvirus infections, particularly in cases where traditional treatments fail due to resistance.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s core purine scaffold and ester/acetylamino substituents are shared with several derivatives. Key comparisons include:

Compound CAS No. Key Structural Differences Physicochemical Properties Biological Relevance
2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate 91702-60-2 Reference compound: 7-substituted methoxyethyl acetate, 2-acetamido group Low solubility in water; stable under acidic conditions Acyclovir impurity; limited direct bioactivity
2-((2-Acetamido-8-(((3s,5s,7s)-adamantan-1-yl)carbamoyl)-6-oxo-1H-purin-9-yl)methoxy)ethyl acetate (8b) N/A 8-position adamantyl carbamoyl group Enhanced lipophilicity (logP ~2.8) Potential kinase inhibitor; improved cell permeability
Sodium 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethanolate dihydrate 86357-14-4 9-substituted ethanolate sodium salt; lacks acetamido group High water solubility (>50 mg/mL) Antiviral prodrug candidate
N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide 261506-45-0 Isobutyramide at position 2; no ester moiety Moderate solubility (logP ~1.2) Nucleoside analogue intermediate
2-((2-Bromo-6-oxo-1H-purin-9(6H)-yl)methoxy)ethyl acetate 127218-19-3 Bromine substitution at position 2; 9-substituted methoxyethyl acetate Higher molecular weight (MW: 357.1 g/mol) Halogenated probe for DNA interaction studies

Functional Divergence

  • Antiviral Activity: While acyclovir itself inhibits viral DNA polymerase, the target compound lacks the hydroxyl group required for phosphorylation, rendering it inactive.
  • Lipophilicity : Adamantane-substituted analogues (e.g., 8b) demonstrate enhanced membrane permeability (logP ~2.8 vs. ~1.5 for the target compound), making them candidates for CNS-targeted therapies .

Preparation Methods

Direct Acetylation of Acyclovir Derivatives

The most widely documented method involves reacting acyclovir or its hydroxyl-bearing analogs with acetylating agents such as acetic anhydride or acetyl chloride. The reaction proceeds under anhydrous conditions, typically in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Representative Procedure :

  • Substrate Preparation : Acyclovir (1.0 equiv) is dissolved in anhydrous DMF under nitrogen.

  • Acetylation : Acetic anhydride (2.2 equiv) is added dropwise at 0–5°C, followed by catalytic DMAP (0.1 equiv).

  • Reaction Progress : The mixture is stirred at room temperature for 12–18 hours.

  • Workup : The product is precipitated using ice-cold water, filtered, and purified via recrystallization (ethanol/water).

Key Parameters :

  • Temperature : Excess exothermicity necessitates controlled addition below 10°C.

  • Stoichiometry : A 10% excess of acetic anhydride ensures complete diacetylation.

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the product in >85% purity.

Multi-Step Synthesis from Purine Bases

An alternative route involves constructing the purine core before introducing the methoxyethyl acetate side chain. This method is advantageous for scalability but requires precise intermediate isolation.

Stepwise Breakdown :

  • Purine Ring Formation : 2-Amino-6-chloropurine is condensed with glycolic acid to yield 2-amino-6-hydroxypurine.

  • Methoxyethylation : The hydroxyl group is alkylated with 2-bromoethyl acetate under basic conditions (K₂CO₃, DMF).

  • Final Acetylation : The N2 amine is acetylated using acetic anhydride.

Optimization Strategies for Enhanced Yield

Catalytic Enhancements

The use of 4-dimethylaminopyridine (DMAP) as a catalyst accelerates esterification by activating acetic anhydride, reducing reaction times from 24 hours to 6–8 hours.

Solvent Systems

  • DMF vs. THF : DMF provides higher solubility for acyclovir, but THF minimizes side reactions like hydrolysis.

  • Co-Solvents : Adding dichloromethane (DCM) in a 1:1 ratio with DMF improves product isolation.

Process Analytical Technology (PAT)

Real-time monitoring via FTIR or HPLC ensures reaction completion and reduces over-acetylation byproducts. For example, FTIR tracks the disappearance of the hydroxyl peak at 3200–3500 cm⁻¹.

Analytical Characterization

Post-synthesis validation employs multiple techniques to confirm structure and purity:

Analytical Method Key Observations
¹H NMR (DMSO-d₆)δ 2.05 (s, 3H, CH₃CO), δ 4.20–4.40 (m, 4H, OCH₂CH₂O), δ 8.15 (s, 1H, purine H8).
HPLC (C18 column)Retention time: 6.8 min (UV detection at 254 nm); purity >98%.
IR (KBr)Peaks at 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (amide I).

Comparative Analysis of Methods

Parameter Direct Acetylation Multi-Step Synthesis
Yield 72–78%58–65%
Purity >95%85–90%
Scalability ModerateHigh
Cost Efficiency HighLow

The direct acetylation method is preferred for laboratory-scale synthesis due to shorter reaction times and higher yields, whereas the multi-step approach suits industrial production despite lower efficiency.

Industrial-Scale Production Considerations

  • Safety Protocols :

    • Acetic anhydride’s corrosive nature mandates glass-lined reactors.

    • Ventilation systems prevent acetic acid vapor accumulation.

  • Byproduct Management :

    • Unreacted acyclovir (≤2%) is removed via activated carbon filtration.

    • Aqueous washes neutralize excess acetic anhydride.

Challenges and Limitations

  • Regioselectivity : Over-acetylation at the N7 position occurs if stoichiometry is unbalanced, requiring rigorous process control.

  • Stability : The ester group hydrolyzes under acidic conditions, necessitating pH-stable packaging (pH 6–8).

Q & A

Basic: What analytical techniques are recommended for structural characterization and purity assessment of 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the presence of key functional groups, such as the acetamido (δ ~2.0 ppm for CH₃) and ester (δ ~4.2 ppm for CH₂OAc) moieties. Compare spectra with reference data for analogous purine derivatives .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 260 nm, typical for purines) to quantify purity. Optimize mobile phases (e.g., acetonitrile/water gradients) to resolve impurities like Imp. G(EP) (CAS 75128-73-3), which differ in substituent positions .
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns to validate the structure against synthetic intermediates or degradation products .

Advanced: How can computational chemistry methods optimize the synthesis and predict reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate reaction pathways for key steps (e.g., esterification of purine intermediates) to identify energy barriers and optimize reaction conditions (e.g., solvent polarity, catalyst selection) .
  • Molecular Dynamics (MD) Simulations: Model interactions between the compound and biological targets (e.g., enzymes) to predict binding affinities. For example, MM/GBSA calculations can quantify free energy changes during ligand-receptor interactions .
  • In Silico Stability Prediction: Use software like ACD/Labs or ChemAxon to assess hydrolytic stability of the ester linkage under varying pH conditions, guiding storage protocols .

Basic: What are common impurities associated with this compound, and how are they quantified?

Methodological Answer:

  • Impurity Profiling: Reference pharmacopeial standards (e.g., Imp. C(EP) CAS 91702-61-3 and Imp. G(EP) CAS 75128-73-3) to identify byproducts from incomplete acetylation or oxidation during synthesis. Use HPLC-MS/MS for trace quantification (detection limits ~0.1%) .
  • Orthogonal Validation: Cross-validate impurity levels using capillary electrophoresis (CE) or ion chromatography to resolve charged degradation products (e.g., hydrolyzed acetate groups) .

Advanced: How should researchers address contradictory data in stability studies under varying experimental conditions?

Methodological Answer:

  • Design of Experiments (DoE): Apply factorial designs to systematically evaluate factors (e.g., temperature, humidity, light exposure) affecting stability. Use ANOVA to identify significant interactions (e.g., photodegradation at 40°C vs. 25°C) .
  • Accelerated Stability Testing: Conduct stress tests (e.g., 70°C/75% RH for 14 days) and compare degradation kinetics with Arrhenius modeling to predict shelf-life. Resolve discrepancies using hyphenated techniques like LC-NMR to characterize degradation pathways .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Exposure Mitigation: Use fume hoods and PPE (gloves, goggles) to prevent inhalation or skin contact. Refer to safety data sheets (SDS) for acute toxicity parameters (e.g., LD₅₀) .
  • First Aid: Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion. Document incidents using standardized SDS templates .

Advanced: What strategies enhance the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Stepwise Optimization:
    • Intermediate Purification: Use flash chromatography (silica gel, ethyl acetate/hexane gradients) to isolate key intermediates like 2-Acetamido-6-oxo-1H-purin-7(6H)-yl methanol before esterification .
    • Catalysis: Employ DMAP (4-dimethylaminopyridine) to accelerate ester bond formation, reducing side reactions (e.g., hydrolysis) .
  • Process Analytical Technology (PAT): Integrate real-time FTIR monitoring to track reaction progress and adjust parameters dynamically (e.g., temperature, stoichiometry) .

Basic: How is the compound’s solubility profile determined for formulation studies?

Methodological Answer:

  • Solvent Screening: Use shake-flask methods with UV-Vis quantification in solvents like DMSO, ethanol, and PBS (pH 7.4). Calculate partition coefficients (LogP) via HPLC retention times .
  • Surfactant Compatibility: Test solubilization in polysorbate-80 or cyclodextrins for aqueous formulations, correlating with dynamic light scattering (DLS) to assess aggregation .

Advanced: What in vitro assays are suitable for evaluating the compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Use fluorescence-based assays (e.g., NADH-coupled detection) to measure inhibition of purine-metabolizing enzymes like xanthine oxidase. Validate with IC₅₀ curves and Lineweaver-Burk plots .
  • Cell Viability Studies: Apply MTT assays in cancer cell lines (e.g., HeLa) to assess cytotoxicity, normalizing to untreated controls. Confirm specificity via siRNA knockdown of target pathways .

Basic: How are spectroscopic data interpreted to confirm the absence of tautomeric forms in the purine ring?

Methodological Answer:

  • ¹H NMR Analysis: Compare chemical shifts of NH protons (δ ~12-14 ppm) in DMSO-d₆. Tautomers (e.g., 6-oxo vs. 7H) exhibit distinct splitting patterns due to hydrogen bonding .
  • IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH bending modes (~1600 cm⁻¹) to rule out keto-enol tautomerism .

Advanced: How can machine learning improve the prediction of this compound’s environmental fate?

Methodological Answer:

  • QSAR Modeling: Train models on datasets (e.g., EPI Suite) to predict biodegradation half-lives and bioaccumulation factors. Use molecular descriptors like topological surface area (TPSA) and octanol-water coefficients .
  • Ecotoxicity Prediction: Apply random forest algorithms to estimate LC₅₀ values for aquatic organisms, validated against experimental microtox assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate
Reactant of Route 2
Reactant of Route 2
2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate

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